![molecular formula C29H41F3N8O9 B8180821 Cilengitide (trifluoroacetate)](/img/structure/B8180821.png)
Cilengitide (trifluoroacetate)
Vue d'ensemble
Description
Cilengitide (trifluoroacetate) is a useful research compound. Its molecular formula is C29H41F3N8O9 and its molecular weight is 702.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cilengitide (trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cilengitide (trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Treatment :
- Cilengitide shows potential as an anticancer agent by suppressing angiogenesis and increasing endothelial monolayer permeability (Alghisi, Ponsonnet, & Rüegg, 2009).
- It inhibits platelet adhesion to fibrinogen and von Willebrand factor, and is a weak inhibitor of α IIbβ3 mediated platelet activation, relevant in the context of cancer treatment (Meyer dos Santos et al., 2015).
- The drug is being evaluated for its therapeutic potential in cancer treatment, especially in glioblastoma and other malignancies, due to its inhibition of ανβ3 and ανβ5 integrins (Reardon et al., 2011).
- It has shown effectiveness against laryngeal cancer cells, inhibiting cell proliferation and inducing apoptosis (Wang et al., 2014).
Enhancing Chemotherapy :
- When coadministered with Verapamil, Cilengitide increases tumor angiogenesis, leakiness, blood flow, and chemotherapy delivery, reducing tumor growth and side effects (Wong et al., 2015).
Glioblastoma Treatment :
- Cilengitide modulates attachment and viability of human glioma cells, influencing tumor cell attachment, migration, invasion, and viability (Maurer et al., 2009).
- Its application in experimental breast cancer bone metastases showed pronounced antiresorptive and antitumor effects, making it a promising approach for bone metastases (Bäuerle et al., 2011).
- In recurrent glioblastoma treatment, it has demonstrated antiangiogenic activity and anti-invasive activity (Gilbert et al., 2011).
Pediatric Brain Tumor Treatment :
- It has been tested in children with refractory brain tumors, showing potential in treating pediatric cases (MacDonald et al., 2008).
Other Clinical Trials :
- While showing potential in various cancer treatments, it did not demonstrate a progression-free survival benefit in recurrent/metastatic squamous cell carcinoma of the head and neck in the ADVANTAGE trial (Vermorken et al., 2014).
- It improved overall survival in patients with newly diagnosed glioblastoma with methylated MGMT promoter when combined with temozolomide chemoradiotherapy (Stupp et al., 2014).
Propriétés
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJCSACXAPYNTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F3N8O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilengitide (trifluoroacetate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.